

# A Technical Guide to the S1806 Clinical Trial: Inclusion, Exclusion, and Methodological Considerations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SSE1806

Cat. No.: B12392303

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal S1806 (NCT03775265) clinical trial, a Phase III randomized study evaluating the efficacy and safety of atezolizumab in combination with concurrent chemoradiotherapy for localized muscle-invasive bladder cancer (MIBC).<sup>[1][2][3]</sup> This document details the stringent inclusion and exclusion criteria that defined the study population, outlines the core experimental methodologies, and visually represents the key biological pathways and trial design through structured diagrams.

## Patient Selection: Inclusion and Exclusion Criteria

The S1806 trial enrolled a specific patient population with localized muscle-invasive urothelial carcinoma of the bladder. The eligibility criteria were designed to ensure patient safety and the scientific validity of the trial's outcomes.

### Inclusion Criteria

Patients eligible for the S1806 trial were required to meet a comprehensive set of criteria primarily focused on disease characteristics, performance status, and organ function.

| Category              | Inclusion Criteria                                                                                                                                                                                                                                                                                                                                                                                                                                                                                       |
|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Histology and Staging | <p>Histologically proven T2-T4a N0M0 urothelial carcinoma of the bladder diagnosed within 120 days prior to randomization.<sup>[1]</sup> Mixed urothelial carcinoma was permitted, but the presence of small cell carcinoma was an exclusion.<sup>[1]</sup></p> <p>Patients with lymph nodes <math>\geq 1.0</math> cm in the shortest cross-sectional diameter on imaging (CT/MRI) were required to have a biopsy confirming no tumor involvement within 70 days before randomization.<sup>[1]</sup></p> |
| Prior Treatment       | <p>Patients must have undergone a transurethral resection of bladder tumor (TURBT) within 70 days of randomization.<sup>[1]</sup> Prior intravesical therapies such as Bacillus Calmette-Guerin (BCG) or interferon were allowed.</p>                                                                                                                                                                                                                                                                    |
| Performance Status    | Zubrod performance status of 0-2.                                                                                                                                                                                                                                                                                                                                                                                                                                                                        |
| Age                   | $\geq 18$ years of age. <sup>[1]</sup>                                                                                                                                                                                                                                                                                                                                                                                                                                                                   |
| Organ Function        | <p>Adequate bone marrow function (ANC <math>\geq 1,500/\text{mcL}</math>, platelets <math>\geq 100,000/\text{mcL}</math>, Hemoglobin <math>\geq 9 \text{ g/dL}</math>), and adequate renal function (GFR <math>&gt; 25 \text{ ml/min}</math>).<sup>[4]</sup> These results must have been obtained within 28 days prior to randomization.<sup>[1]</sup></p>                                                                                                                                              |
| Hydronephrosis        | <p>Patients with unilateral hydronephrosis were eligible if their kidney function met the specified criteria.<sup>[1]</sup></p>                                                                                                                                                                                                                                                                                                                                                                          |

## Exclusion Criteria

The exclusion criteria were established to minimize confounding factors and protect patient safety. These criteria addressed prior treatments, concurrent medical conditions, and other factors that could interfere with the study's objectives.

| Category                        | Exclusion Criteria                                                                                                                                                                                                                                          |
|---------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Disease Characteristics         | Evidence of T4b or metastatic (N1-3 or M1) disease. <sup>[1]</sup> Diffuse carcinoma in situ (CIS) based on cystoscopy and biopsy was also an exclusion. <sup>[1]</sup>                                                                                     |
| Prior Systemic Therapy          | No prior systemic chemotherapy for bladder cancer. <sup>[1]</sup> No prior pelvic radiation. <sup>[1]</sup>                                                                                                                                                 |
| Immunosuppression               | No treatment with systemic immunosuppressive medications (e.g., prednisone, cyclophosphamide) within 14 days of randomization. <sup>[1]</sup> Prior allogeneic bone marrow transplantation or solid organ transplantation was not permitted. <sup>[1]</sup> |
| Vaccinations                    | No live, attenuated vaccines within 4 weeks prior to randomization, during protocol treatment, or up to 5 months after the last dose of protocol treatment. <sup>[1]</sup>                                                                                  |
| Infections & Autoimmune Disease | No active infection requiring oral or IV antibiotics within 14 days of randomization. <sup>[1]</sup> No active autoimmune disease requiring systemic treatment in the past two years. <sup>[1]</sup>                                                        |
| Major Surgery                   | No major surgical procedures within 28 days prior to randomization. TURBT was not considered a major surgical procedure. <sup>[1]</sup>                                                                                                                     |

## Experimental Protocols and Methodologies

The S1806 trial integrated a multi-modal treatment approach. The following sections detail the core experimental procedures.

### Transurethral Resection of Bladder Tumor (TURBT)

TURBT is a critical procedure for both diagnosis and initial treatment of bladder cancer.<sup>[5]</sup>

### Procedure:

- Anesthesia: The procedure is typically performed under general or spinal anesthesia.[6][7]
- Instrumentation: A resectoscope, a specialized cystoscope with a wire loop, is inserted through the urethra into the bladder.[7]
- Tumor Resection: The wire loop uses high-frequency electrical current to cut and remove the bladder tumor.[7] The surgeon aims for a maximal resection of all visible tumor tissue.
- Hemostasis: The electrical current also cauterizes the resection site to control bleeding.[8]
- Specimen Collection: The resected tissue is collected and sent for pathological analysis to determine tumor type, grade, and depth of invasion.

## Chemoradiotherapy

Patients in both arms of the trial received concurrent chemoradiotherapy, a standard of care for muscle-invasive bladder cancer.[3] The specific chemotherapy regimens were chosen from a protocol-specified list.

### Chemotherapy Agents:

- Cisplatin
- 5-Fluorouracil
- Gemcitabine hydrochloride
- Mitomycin-C[1][2]

### Radiation Therapy:

- Dosage: A common radiation dose for bladder cancer is 64 Gy delivered in 32 fractions.[9]
- Technique: Treatment was delivered using either 3D conformal radiotherapy (3DCRT) or intensity-modulated radiation therapy (IMRT).[4]

- Target Volume: The radiation field could encompass the bladder only or a small pelvis field.  
[\[3\]](#)

## Atezolizumab Administration

Patients in the investigational arm received the immunotherapy agent atezolizumab.

- Dosage: 1200 mg of atezolizumab was administered intravenously.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Frequency: The infusion was given every 3 weeks for a total of 6 months.[\[3\]](#)[\[13\]](#)
- Administration: The first infusion was delivered over 60 minutes. If well-tolerated, subsequent infusions could be administered over 30 minutes. Atezolizumab was not to be given as an IV push or bolus.[\[10\]](#)[\[11\]](#)

## Visualizing Key Pathways and Trial Design

To further elucidate the mechanisms and structure of the S1806 trial, the following diagrams are provided.



[Click to download full resolution via product page](#)

S1806 Clinical Trial Workflow





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. S1806 | SWOG [swog.org]
- 2. SWOG-S1806 | Essentia Health [essentiahealth.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Facebook [cancer.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Transurethral resection of bladder tumour (TURBT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gdurology.com [gdurology.com]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. researchgate.net [researchgate.net]
- 10. Tecentriq (Atezolizumab), PD-L1 Inhibitor, Approved for Advanced Bladder Cancer and for Relapsed Non-Small-Cell Lung Cancer [jhonline.com]
- 11. Tecentriq (Atezolizumab) First PD-L1 Inhibitor Approved for Patients with Advanced or Metastatic Urothelial Carcinoma [ahbonline.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]
- To cite this document: BenchChem. [A Technical Guide to the S1806 Clinical Trial: Inclusion, Exclusion, and Methodological Considerations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392303#inclusion-and-exclusion-criteria-for-s1806-trial]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)